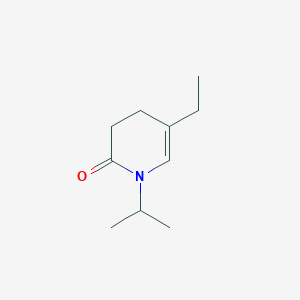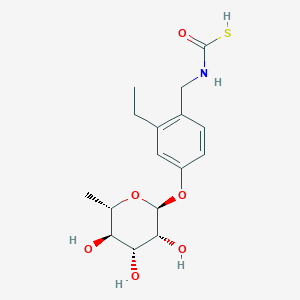
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate, also known as EMCT, is a carbamate derivative that has been extensively studied in the field of cancer research. It is a potent antitumor agent that has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood. However, it has been suggested that O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate exerts its antitumor activity by inhibiting tubulin polymerization, which is essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of microtubules, which are essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In addition, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has several advantages for lab experiments. It is a potent antitumor agent that has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in lab experiments. It is a highly toxic compound that requires careful handling. In addition, the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. One direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate could lead to the development of more effective antitumor agents. Another direction is to study the pharmacokinetics and pharmacodynamics of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. This could help to optimize dosing regimens and improve the efficacy of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. Finally, the use of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in combination with other antitumor agents could be explored to determine if it has synergistic effects.
Synthesemethoden
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can be synthesized using a multi-step process starting from 4-bromobenzyl alcohol. The first step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and triethylamine. The resulting compound is then reacted with 6-deoxy-alpha-L-mannopyranosyl chloride to obtain the protected mannose derivative. The benzyl group is then removed using hydrogenation to obtain the free mannose derivative. The final step involves the reaction of the free mannose derivative with ethyl isocyanate and carbon disulfide to obtain O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate.
Wissenschaftliche Forschungsanwendungen
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been extensively studied for its antitumor activity in various cancer cell lines. It has shown potent cytotoxicity against human colon, breast, lung, prostate, and ovarian cancer cells. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to inhibit the growth of tumors in animal models. In addition to its antitumor activity, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been studied for its antimicrobial and antifungal activity.
Eigenschaften
CAS-Nummer |
147821-49-6 |
|---|---|
Produktname |
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate |
Molekularformel |
C16H23NO6S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[2-ethyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methylcarbamothioic S-acid |
InChI |
InChI=1S/C16H23NO6S/c1-3-9-6-11(5-4-10(9)7-17-16(21)24)23-15-14(20)13(19)12(18)8(2)22-15/h4-6,8,12-15,18-20H,3,7H2,1-2H3,(H2,17,21,24)/t8-,12-,13+,14+,15-/m0/s1 |
InChI-Schlüssel |
JOSHUAQJVMGTGS-NBUQLFNLSA-N |
Isomerische SMILES |
CCC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)CNC(=O)S |
SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
Aussehen |
Oil |
Andere CAS-Nummern |
147821-49-6 |
Synonyme |
[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



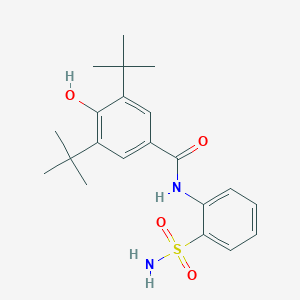
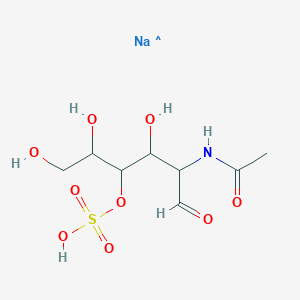
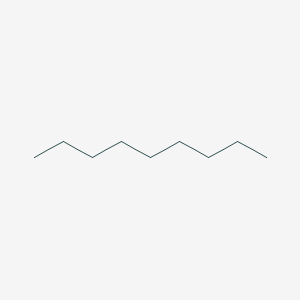
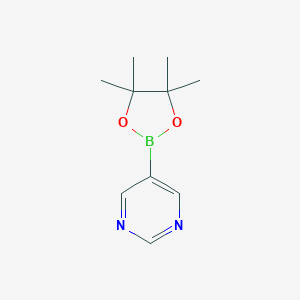


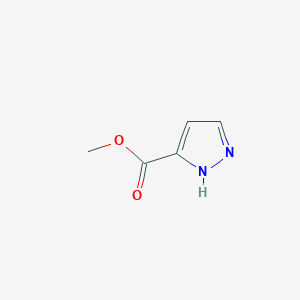
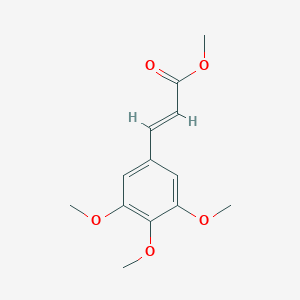
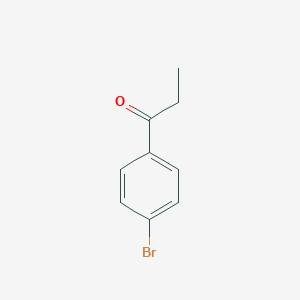
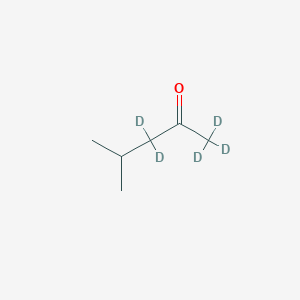
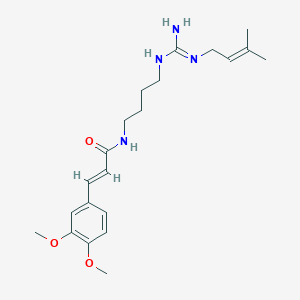
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)
